molecular formula C9H13NO2 B1457672 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1514322-08-7

2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1457672
CAS No.: 1514322-08-7
M. Wt: 167.2 g/mol
InChI Key: ZDPWRSPHMABPFD-UHFFFAOYSA-N
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Description

2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of a carboxylic acid group at the third position of the pyrrole ring, a methyl group at the second position, and an isopropyl group at the first position. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Scientific Research Applications

2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

This would typically be discussed in the context of a biologically active compound, and would involve a detailed explanation of how the compound interacts with biological targets to exert its effects .

Safety and Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-1-(propan-2-yl)-1H-pyrrole with a suitable carboxylating agent can yield the desired carboxylic acid derivative. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial synthesis to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-pyrrole-3-carboxylic acid: Lacks the isopropyl group, which may affect its biological activity.

    1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl group, potentially altering its chemical reactivity.

    2-methyl-1H-pyrrole-3-acetic acid: Contains an acetic acid group instead of a carboxylic acid group, influencing its solubility and reactivity.

Uniqueness

2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of both a methyl and an isopropyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships.

Properties

IUPAC Name

2-methyl-1-propan-2-ylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(2)10-5-4-8(7(10)3)9(11)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPWRSPHMABPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514322-08-7
Record name 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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